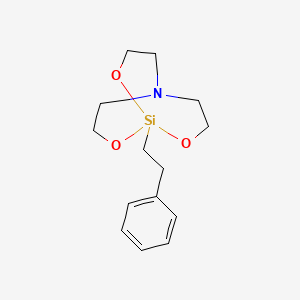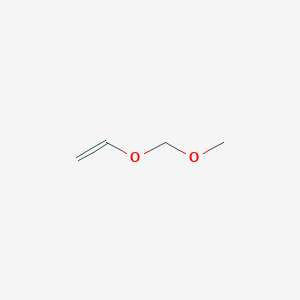
1-(Phenylethyl)-silatrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylethyl)-silatrane is a unique organosilicon compound that has garnered interest due to its distinctive chemical structure and potential applications in various fields. This compound features a silatrane core, which is a tricyclic structure containing silicon, and a phenylethyl group attached to the silicon atom. The presence of the silatrane moiety imparts unique properties to the compound, making it a subject of scientific research and industrial interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethyl)-silatrane typically involves the reaction of phenylethylsilane with triethanolamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silatrane structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylethyl)-silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silatrane moiety to simpler silicon-containing compounds.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
Wissenschaftliche Forschungsanwendungen
1-(Phenylethyl)-silatrane has found applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(Phenylethyl)-silatrane involves its interaction with molecular targets through its silatrane core and phenylethyl group. The silatrane moiety can interact with various biomolecules, potentially affecting their function. The phenylethyl group can also participate in interactions with other molecules, contributing to the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylethyl)-silatrane can be compared with other silatrane derivatives and phenylethyl-containing compounds. Similar compounds include:
Phenylethylsilane: Lacks the tricyclic silatrane structure but contains the phenylethyl group.
Silatrane: Contains the tricyclic silatrane core but lacks the phenylethyl group.
Phenylethylamine: Contains the phenylethyl group but lacks the silicon atom.
The uniqueness of this compound lies in the combination of the silatrane core and the phenylethyl group, which imparts distinct chemical and physical properties to the compound.
Eigenschaften
CAS-Nummer |
63330-92-7 |
|---|---|
Molekularformel |
C14H21NO3Si |
Molekulargewicht |
279.41 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO3Si/c1-2-4-14(5-3-1)6-13-19-16-10-7-15(8-11-17-19)9-12-18-19/h1-5H,6-13H2 |
InChI-Schlüssel |
BDTNXGFFEHWUHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)




![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


